N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-5-chloronaphthalene-1-carboxamide
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Overview
Description
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE typically involves a multi-step process. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the reaction. The reaction is carried out in dimethyl formamide as a solvent under relatively mild conditions . The synthesized compound is then characterized using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .
Chemical Reactions Analysis
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown promising antibacterial and antifungal activities.
Medicine: Research indicates potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE is unique due to its specific chemical structure, which imparts distinct properties compared to other benzimidazole derivatives. Similar compounds include:
N-(1H-1,3-benzodiazol-2-yl)benzamide: Known for its antimicrobial properties.
2-(1H-1,3-benzodiazol-2-yl) phenol: Exhibits antioxidant activities.
2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole: Used in the synthesis of various pharmaceuticals.
These compounds share a benzimidazole core but differ in their substituents, leading to varied biological activities and applications.
Properties
Molecular Formula |
C24H15Cl2N3O |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-5-chloronaphthalene-1-carboxamide |
InChI |
InChI=1S/C24H15Cl2N3O/c25-18-8-4-5-15-16(18)6-3-7-17(15)24(30)29-22-13-14(11-12-19(22)26)23-27-20-9-1-2-10-21(20)28-23/h1-13H,(H,27,28)(H,29,30) |
InChI Key |
BLVPUBASWANNNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC5=C4C=CC=C5Cl |
Origin of Product |
United States |
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